molecular formula C15H12N4O2S B2534201 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 339107-42-5

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No.: B2534201
CAS No.: 339107-42-5
M. Wt: 312.35
InChI Key: DAFYDRVJYIMKFE-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine is a compound that features a pyrimidine ring substituted with a phenylsulfonyl group and a pyridinyl group

Preparation Methods

The synthesis of 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrimidine core.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine include other pyrimidine derivatives with different substituents. For instance:

    4-(Phenylsulfonyl)-2-(2-pyridinyl)-5-pyrimidinamine: This compound has a similar structure but with different positioning of the substituents.

    5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine: This compound has the pyridinyl group in a different position on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties compared to other similar compounds.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)11-6-2-1-3-7-11)10-18-15(19-14)12-8-4-5-9-17-12/h1-10H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFYDRVJYIMKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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